molecular formula C11H7ClF2N2 B1466797 4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine CAS No. 1465448-86-5

4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine

Cat. No. B1466797
CAS RN: 1465448-86-5
M. Wt: 240.63 g/mol
InChI Key: DZPKLXRYYYZPII-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine (4C6DFPM) is a synthetic compound that has been studied for its potential application in a variety of scientific fields. 4C6DFPM is a pyrimidine derivative that contains a chloro group and a difluorophenyl group. It has been found to have a wide range of properties and applications, including being used as a fluorescent probe, a catalyst, and a reagent in organic synthesis.

Scientific Research Applications

Antimicrobial Applications

4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine can be used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial and antifungal agents . For instance, it can be used in the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Anti-HIV Applications

The compound can also be used in the synthesis of compounds with anti-HIV properties . This is due to the significant class of organic medicinal compounds that 2-aminothiazoles represent, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .

Antioxidant Applications

4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine can be used in the synthesis of compounds with antioxidant properties . This is because 2-aminothiazoles, which can be synthesized from this compound, have been found to have promising therapeutic roles as antioxidants .

Antitumor Applications

This compound can be used in the synthesis of antitumor compounds . For example, 2-aminothiazoles, which can be synthesized from 4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine, have been found to have promising therapeutic roles as antitumor agents .

Anti-inflammatory & Analgesic Applications

4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine can be used in the synthesis of compounds with anti-inflammatory and analgesic properties . This is due to the significant class of organic medicinal compounds that 2-aminothiazoles represent, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .

Anti-fibrosis Applications

The compound can be used in the synthesis of compounds with anti-fibrosis activities . For instance, it can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of Ticagrelor

4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine can be used in the synthesis of ticagrelor , a platelet aggregation inhibitor used to prevent thrombotic events (for example stroke or heart attack) in people with acute coronary syndrome or myocardial infarction with ST elevation .

Anthelmintic Applications

The compound can also be used in the synthesis of compounds with anthelmintic properties . This is due to the significant class of organic medicinal compounds that 2-aminothiazoles represent, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .

properties

IUPAC Name

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2/c1-6-15-10(5-11(12)16-6)7-2-3-8(13)9(14)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPKLXRYYYZPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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